3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole
Description
3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole is a nitrogen-containing heterocyclic compound featuring a partially saturated pyrrole ring substituted with a 4-iodophenyl group at position 5. This compound has garnered attention in medicinal chemistry for its role as a precursor in the synthesis of anticancer agents (e.g., type D and L inhibitors like CW3) and antimalarial derivatives . Additionally, its 4-iodophenyl substituent contributes to applications in material science, particularly in fluorinated liquid crystal compounds with enhanced luminescent properties . The iodine atom introduces significant steric bulk and electronic effects, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
5-(4-iodophenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEVKULFTGWIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277808 | |
| Record name | 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374589-01-2 | |
| Record name | 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374589-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
The Grignard approach, adapted from analogous pyrrole syntheses, involves the formation of a 4-iodophenylmagnesium bromide intermediate. This reagent reacts with 4-chlorobutyronitrile in a two-step sequence: nucleophilic addition followed by cyclization. The process begins with the preparation of the Grignard reagent by treating 4-iodobromobenzene with magnesium turnings in diethyl ether under reflux (40°C, 2 hours). Subsequent addition of 4-chlorobutyronitrile at 20–40°C initiates nucleophilic displacement of chlorine, forming a nitrile intermediate. Heating to 110°C in xylene facilitates cyclization via intramolecular nucleophilic attack, yielding the dihydropyrrole ring.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 47% |
| Reaction Time | 3.5 hours (total) |
| Purification Method | Trap-to-trap distillation |
Optimization Strategies
Yield improvements (up to 52%) are achievable by substituting diethyl ether with tetrahydrofuran (THF), which enhances reagent solubility. Catalyst screening identified Fe(ClO₄)₃·H₂O as effective for accelerating cyclization at reduced temperatures (50°C). Side products, primarily stemming from incomplete cyclization or halogen exchange, are mitigated via acid-base extraction (10% HCl/NaOH).
Nickel-Catalyzed Hydrogenative Cyclization
Methodology Overview
A heterogeneous nickel catalyst enables the one-pot synthesis of 3,4-dihydro-2H-pyrroles from nitro ketones derived from 4-iodobenzaldehyde, aldehydes, and nitroalkanes. The nitro ketone precursor undergoes hydrogenation at 80–100°C under 30 bar H₂, followed by spontaneous cyclization via intramolecular imine formation.
Reaction Scheme:
Catalytic Performance
The catalyst, composed of nickel nanoparticles on silica support, achieves 68% yield with 99% selectivity. Its reusability is demonstrated over five cycles without significant activity loss. Comparative studies show superior performance to palladium and cobalt analogs, attributed to nickel’s moderate oxophilicity facilitating nitro group reduction.
Paal-Knorr Cyclocondensation
Classical Approach
Modifying the Paal-Knorr method, 4-iodophenylamine reacts with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux. The reaction proceeds via acid-catalyzed imine formation, followed by cyclodehydration to yield the dihydropyrrole.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 20 minutes) enhances reaction efficiency, achieving 74% yield while reducing by-products like N-alkylated derivatives. Solvent screening identified trifluoroethanol as optimal, minimizing hydrolysis side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance heat/mass transfer. A representative setup uses a tubular reactor (0.5 L volume) with the Grignard method, achieving 89% conversion at a flow rate of 10 mL/min. Automated quenching and extraction units ensure consistent purity (>98%).
Purification Technologies
-
Recrystallization : Ethanol/water (7:3 v/v) affords 95% pure product.
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomeric impurities.
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Membrane Nanofiltration : Retains unreacted starting materials (MW > 250 Da) while permeating the product.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |
|---|---|---|---|---|
| Grignard | 47–52 | Moderate | 220 | High (ether waste) |
| Nickel Catalysis | 68 | High | 180 | Low (reusable catalyst) |
| Paal-Knorr | 58–74 | Low | 250 | Moderate (acid waste) |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The iodine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Dihydropyrrole derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique iodine substitution allows for various chemical transformations, including oxidation and substitution reactions .
Biological Activities
- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have shown effectiveness against bacteria such as E. coli and S. aureus .
- Anticancer Potential : Preliminary studies suggest that 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole may possess anticancer properties, targeting specific molecular pathways involved in cancer progression .
Medicinal Chemistry
- Lead Compound Development : The compound is being explored as a potential lead for new therapeutic agents due to its biological activities. Its mechanism of action may involve interactions with biological macromolecules through halogen bonding and π-π interactions .
Industrial Applications
- Specialty Chemicals Production : In the industry, it is utilized in the production of specialty chemicals with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole involves its interaction with specific molecular targets. The iodine-substituted phenyl group can engage in halogen bonding with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, further modulating the activity of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole with key analogues, emphasizing substituent differences and their implications:
Key Differences and Implications
Substituent Electronic Effects: The 4-iodophenyl group provides strong electron-withdrawing effects due to iodine's electronegativity, enhancing binding affinity in biological targets (e.g., enzyme inhibition in anticancer agents) . Alkyl/alkenyl chains (e.g., C11:0, C13:1) in Pseudomonas-derived compounds increase lipophilicity, facilitating membrane interactions and biofilm formation .
Biological Activity: The iodophenyl derivative is directly linked to antimalarial and anticancer activity, whereas Pseudomonas analogues are implicated in biofilm-mediated plant interactions but lack characterized bioactivity . No significant biological data are reported for the furanyl or benzyl derivatives, highlighting a research gap .
Synthetic Routes: The iodophenyl compound is synthesized from 4-iodophenylpropanoic acid via Boc-protected intermediates . Pseudomonas derivatives are biosynthesized in bacterial cultures, while furanyl and benzyl analogues involve cyclization or catalytic methods (e.g., Au/CT catalysts for pyrrolidine conversion) .
Physical Properties :
- Solubility : The furanyl derivative has a predicted aqueous solubility of 14.61 mg/L at 25°C , likely higher than the iodophenyl analogue due to iodine's hydrophobicity.
- Molecular Weight : The iodophenyl compound (MW ≈ 287.1 g/mol) is heavier than furanyl (149.19 g/mol) and benzyl (159.23 g/mol) analogues, affecting pharmacokinetic profiles .
Biological Activity
3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and implications for future research.
Chemical Structure and Properties
The structure of this compound features a pyrrole ring substituted with an iodine atom on the phenyl group. This unique configuration allows for various interactions with biological macromolecules, including halogen bonding and π-π interactions, which can influence its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Halogen Bonding : The iodine atom in the phenyl group can form halogen bonds with electron-rich sites on proteins or nucleic acids, potentially altering their function.
- Hydrogen Bonding : The nitrogen in the pyrrole ring can participate in hydrogen bonding, further enhancing the compound's interaction with biological targets.
- π-π Interactions : The aromatic nature of the phenyl group allows for π-π stacking interactions with nucleobases or aromatic amino acids in proteins .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown moderate activity against various bacterial strains. For instance, compounds derived from pyrrole structures have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and ampicillin .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison |
|---|---|---|---|
| This compound | Staphylococcus aureus | 50 | Comparable to ampicillin |
| Pseudomonas aeruginosa | 25 | Better than ciprofloxacin |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In one study, it was found to induce apoptosis in melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM. This level of efficacy is comparable to established chemotherapeutic agents such as Carboplatin and Temozolomide .
The mechanism underlying its anticancer activity appears to involve cell cycle arrest and induction of apoptosis. Flow cytometry assays indicated a significant increase in apoptotic cell populations following treatment with this compound .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyrrole derivatives, including this compound, the compound showed low cytotoxicity against normal mouse embryonic fibroblast cells (BALB 3T3) while effectively inhibiting tumor cell proliferation. The results suggested a favorable safety profile for potential therapeutic applications .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the β-position of the pyrrole ring could enhance biological activity. For example, derivatives with different substituents showed varying degrees of selectivity against cancer cell lines compared to normal cells. This indicates that further optimization of the compound's structure may yield even more potent derivatives .
Future Directions
The promising biological activities of this compound warrant further investigation into its potential as a therapeutic agent. Future research should focus on:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to support preclinical development.
- Combination Therapies : Investigating its potential synergistic effects when used alongside existing chemotherapy agents.
Q & A
Q. What are the established synthetic routes for 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole, and what key reagents are involved?
The synthesis of this compound (CAS: 374589-01-2) can be inferred from analogous methods for related dihydropyrroles. For example, trichloroacetic acid has been used to cyclize tert-butyl carbamate precursors into dihydropyrrole derivatives, as demonstrated in the synthesis of 2-(2-(methylthio)phenyl)-3,4-dihydro-2H-pyrrole . Key steps include:
- Precursor preparation : Reacting 4-iodophenyl-substituted oxobutyl carbamates.
- Cyclization : Acid-catalyzed intramolecular cyclization to form the pyrroline ring.
- Purification : Recrystallization or chromatography to isolate the product. Characterization typically involves H/C NMR and LC-MS for structural confirmation .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : H NMR distinguishes the dihydropyrrole ring protons (δ 2.5–3.5 ppm for CH groups) and the 4-iodophenyl aromatic protons (δ 7.2–7.8 ppm) .
- X-ray crystallography : While no crystal structure of this compound is reported, related dihydropyrroles (e.g., ethyl 3-(4-chlorophenyl)-dihydropyrrolo[3,2-d]pyrimidine) have been resolved, revealing planar pyrrole rings and substituent orientations .
- Mass spectrometry : High-resolution MS confirms the molecular formula (CHIN) and isotopic pattern for iodine .
Q. What are the known chemical reactivities of the dihydropyrrole core in this compound?
The dihydropyrrole ring exhibits two primary reactivities:
- Oxidation : The unsaturated ring can oxidize to pyrrole derivatives under strong oxidizing agents (e.g., chloranil), as seen in similar compounds .
- Substitution : The iodine atom on the phenyl group is susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) for introducing functional groups . Stability studies suggest the compound is sensitive to light and moisture due to the C-I bond, requiring storage in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Density functional theory (DFT) calculations can predict transition states and energy barriers for cyclization steps. For example:
- Reaction pathway analysis : Modeling the acid-catalyzed cyclization of carbamate precursors to identify rate-limiting steps .
- Iodine substituent effects : Calculating electronic effects (e.g., Hammett parameters) of the 4-iodophenyl group on ring stability and reactivity . Tools like Gaussian or ORCA are commonly used, with solvent effects modeled via COSMO-RS .
Q. What strategies address contradictions in reported biological activities of dihydropyrrole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., 4-iodophenyl vs. 4-methoxyphenyl) drastically alter pharmacokinetics .
- Assay conditions : Varying cell lines or concentrations (e.g., IC values for cytotoxicity). Robust meta-analysis of structure-activity relationships (SAR) and standardized assays (e.g., NIH/NCATS protocols) are recommended .
Q. What advanced techniques are used to study the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : To measure binding affinity to proteins (e.g., kinases or GPCRs).
- Cryo-EM/X-ray crystallography : For resolving compound-protein complexes, though this requires co-crystallization .
- Metabolic stability assays : Liver microsome studies to evaluate cytochrome P450-mediated degradation .
Methodological Notes
- Synthesis Optimization : Replace iodine with other halogens (e.g., bromine) to compare reactivities and reduce light sensitivity .
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to ensure reproducibility .
- Ethical Compliance : Adhere to safety protocols for handling iodine-containing compounds (e.g., PPE, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
